![molecular formula C15H21ClN2O4S B5306577 4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5306577.png)
4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
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Overview
Description
4-[(2-chlorobenzyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBDMB, and its chemical formula is C20H28ClN3O3S.
Mechanism of Action
The mechanism of action of CBDMB involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to a decrease in its activity. The inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Biochemical and Physiological Effects:
CBDMB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of neurotransmitter release. These effects have been shown to have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CBDMB in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the use of CBDMB in lab experiments is limited by its relatively low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of CBDMB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the role of enzymes in various biological processes. Additionally, further research is needed to investigate the potential toxicity of CBDMB and to develop methods for mitigating any potential adverse effects.
Synthesis Methods
The synthesis of CBDMB involves a multistep process that includes the condensation of 2-chlorobenzylamine with 1,2-dichloroethane, followed by the reaction of the resulting product with sodium sulfite to form the sulfonate. The final step involves the reaction of the sulfonate with 1,8-diaminooctane to form CBDMB.
Scientific Research Applications
CBDMB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c16-14-4-2-1-3-13(14)9-23(19,20)18-6-8-22-15(11-18)10-17-5-7-21-12-15/h1-4,17H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZJSOORFLFXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(CCO2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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